molecular formula C8H5F5 B1391083 3,4-Difluoro-2-methylbenzotrifluoride CAS No. 1099597-95-1

3,4-Difluoro-2-methylbenzotrifluoride

Cat. No. B1391083
CAS RN: 1099597-95-1
M. Wt: 196.12 g/mol
InChI Key: HZYOJMACVRFOHY-UHFFFAOYSA-N
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Description

3,4-Difluoro-2-methylbenzotrifluoride is a fluorinated organic compound with potential uses in industrial and scientific applications. It has the empirical formula C8H5F5 and a molecular weight of 196.12 .


Molecular Structure Analysis

The InChI key for 3,4-Difluoro-2-methylbenzotrifluoride is HZYOJMACVRFOHY-UHFFFAOYSA-N . This key can be used to look up the compound in various chemical databases.


Physical And Chemical Properties Analysis

3,4-Difluoro-2-methylbenzotrifluoride is a solid at room temperature . More detailed physical and chemical properties were not found in the sources I accessed.

Scientific Research Applications

Optical Properties and Liquid Crystal Research

  • The orientation effect of fluorine atoms on optical properties of difluoro substituted phenylazophenyl benzoates thermotropic liquid crystals was studied. This research found that the orientation of fluorine atoms affects the absorption, transmission, and phase transition temperatures of these compounds, indicating potential applications in liquid crystal technology (Zaki, Ahmed, & Hagar, 2018).

Chemical Synthesis and Reactions

  • A study on the metallation of N-(pivaloyl)- and N-(tert-butoxycarbonyl)difluoroanilines demonstrated how the orientation of fluorine atoms can control the synthesis of certain chemical compounds. This research is significant for the development of new synthetic routes in organic chemistry (Thornton & Jarman, 1990).

Electrochemistry

  • The electrochemistry of ionic liquids containing fluorine atoms, like 1-Butyl-3-methyl-1H-imidazolium Tetrafluoroborate, was investigated. This research provides insights into the behavior of fluorine-containing ionic liquids in electrochemical applications (Xiao & Johnson, 2003).

Photophysical Behavior

  • The photophysical behavior of DFHBI derivatives, including molecules containing fluorine atoms, was characterized. This study is important for understanding how fluorine substitution affects the fluorescence and optical properties of compounds, which has applications in molecular imaging and sensor technologies (Santra et al., 2019).

Fluorination Reagents Development

  • Research on developing various fluorination reagents, such as (perfluoroalkyl)phenyliodonium triflates, is crucial for advancing fluorine chemistry. These reagents are used to introduce fluorine atoms into organic compounds, which is a key step in the synthesis of many pharmaceuticals and agrochemicals (Umemoto, 2014).

Safety and Hazards

According to the safety information provided by Sigma-Aldrich, 3,4-Difluoro-2-methylbenzotrifluoride is classified as Acute Tox. 3 Oral, indicating that it is toxic if swallowed . The compound should be handled with appropriate safety measures, including wearing protective gloves, clothing, and eye/face protection .

properties

IUPAC Name

1,2-difluoro-3-methyl-4-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F5/c1-4-5(8(11,12)13)2-3-6(9)7(4)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZYOJMACVRFOHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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